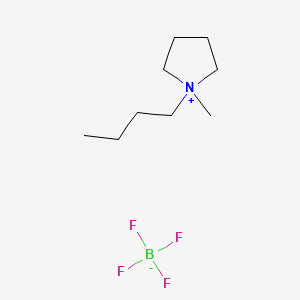

1-Butyl-1-methylpyrrolidinium tetrafluoroborate

カタログ番号 B1521875

分子量: 229.07 g/mol

InChIキー: PGCVCJOPLBWQHU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US09228075B2

Procedure details

Subsequently, about 24.8 g (0.3 mol) of the obtained N-butyl-N-methylpyrrolidinium bromide and about 32.3 g (0.3 mol) of sodium tetrafluoroborate were dissolved in about 200 mL of acetone, and were then stirred at a temperature of about 25° C. and a pressure of about 1 atm for about 48 hours under a nitrogen atmosphere to form a mixed solution containing sodium bromide. The mixed solution was filtered by a filter paper to remove sodium bromide therefrom to obtain a liquid. Then, the obtained liquid, about 50 mL of dichloromethane, and about 0.5 mL of distilled water were shaken in a separating funnel for about 10 minutes and thus uniformly mixed with each other to form a mixed solution, and then the mixed solution was left at a temperature of about 25° C. and a pressure of about 1 atm for about 48 hours. When the mixed solution was layer-separated in the separating funnel according to a density, the liquid located in a lower portion of the separating funnel was removed, and the liquid located in an upper portion thereof was obtained. These processes were repeatedly conducted three times to obtain a final liquid. The final liquid was left in a vacuum oven at about 35° C. for about 48 hours to further remove water therefrom, thereby obtaining N-butyl-N-methylpyrrolidinium tetrafluoroborate at a yield of about 45%.

Identifiers

|

REACTION_CXSMILES

|

[Br-].[CH2:2]([N+:6]1([CH3:11])[CH2:10][CH2:9][CH2:8][CH2:7]1)[CH2:3][CH2:4][CH3:5].[F:12][B-:13]([F:16])([F:15])[F:14].[Na+].[Br-].[Na+].ClCCl>CC(C)=O.O>[F:12][B-:13]([F:16])([F:15])[F:14].[CH2:2]([N+:6]1([CH3:11])[CH2:10][CH2:9][CH2:8][CH2:7]1)[CH2:3][CH2:4][CH3:5] |f:0.1,2.3,4.5,9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

24.8 g

|

|

Type

|

reactant

|

|

Smiles

|

[Br-].C(CCC)[N+]1(CCCC1)C

|

|

Name

|

|

|

Quantity

|

32.3 g

|

|

Type

|

reactant

|

|

Smiles

|

F[B-](F)(F)F.[Na+]

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Br-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClCCl

|

|

Name

|

|

|

Quantity

|

0.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

were then stirred at a temperature of about 25° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a pressure of about 1 atm for about 48 hours under a nitrogen atmosphere to form a mixed solution

|

|

Duration

|

48 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixed solution was filtered by a filter paper

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove sodium bromide

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a liquid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

thus uniformly mixed with each other

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a mixed solution

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the mixed solution was left at a temperature of about 25° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

When the mixed solution was layer-separated in the separating funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thereof was obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a final liquid

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The final liquid was left in a vacuum oven at about 35° C. for about 48 hours

|

|

Duration

|

48 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to further remove water

|

Outcomes

Product

Details

Reaction Time |

48 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

F[B-](F)(F)F.C(CCC)[N+]1(CCCC1)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |